molecular formula C13H20N2O B11963999 1-Butyl-1-methyl-3-(3-methylphenyl)urea CAS No. 6664-88-6

1-Butyl-1-methyl-3-(3-methylphenyl)urea

Katalognummer: B11963999
CAS-Nummer: 6664-88-6
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: BNDJXSVCECVGMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-1-methyl-3-(3-methylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by a butyl group, a methyl group, and a 3-methylphenyl group attached to the urea moiety

Vorbereitungsmethoden

The synthesis of 1-Butyl-1-methyl-3-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with butylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-Butyl-1-methyl-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Butyl-1-methyl-3-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Butyl-1-methyl-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-Butyl-1-methyl-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:

    1-Butyl-3-(4-chloro-2-methylphenyl)urea: This compound has a chloro group instead of a methyl group on the phenyl ring, which may alter its chemical and biological properties.

    1-Butyl-3-methylurea: Lacks the phenyl group, making it less complex and potentially less active in certain applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

6664-88-6

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

1-butyl-1-methyl-3-(3-methylphenyl)urea

InChI

InChI=1S/C13H20N2O/c1-4-5-9-15(3)13(16)14-12-8-6-7-11(2)10-12/h6-8,10H,4-5,9H2,1-3H3,(H,14,16)

InChI-Schlüssel

BNDJXSVCECVGMF-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C)C(=O)NC1=CC=CC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.